N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide
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Overview
Description
The compound "N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide" is a complex organic molecule often explored for its potential in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide" generally involves multiple steps, starting from readily available starting materials. The typical synthetic route includes:
Formation of the Indole Ring: : Indole can be synthesized through methods like the Fischer indole synthesis, which involves the cyclization of phenylhydrazine and an aldehyde or ketone.
Introduction of the Thio Group: : The thiolation of the indole ring can be achieved using thiols and suitable catalysts to form the 3-thioindole derivative.
Acylation: : The introduction of the mesitylamino and benzamide groups typically involves acylation reactions. For example, the addition of a mesitylamino group to the indole ring can be achieved through nucleophilic substitution reactions using mesitylamine and acyl chlorides.
Industrial Production Methods
In an industrial setting, the production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. The process might include:
High-Throughput Screening: : Automation and parallel synthesis techniques to optimize reaction conditions.
Catalysis: : Use of specific catalysts to enhance reaction rates and selectivity.
Purification: : Advanced techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: : Reductive reactions might include the use of hydrogen gas and a palladium catalyst, converting nitro groups to amines or reducing carbonyl compounds to alcohols.
Substitution: : The aromatic ring of the compound is prone to electrophilic substitution reactions, such as nitration and halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions Used
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Electrophilic Reagents: : Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Amines, alcohols.
Substitution Products: : Nitro derivatives, halogenated compounds.
Scientific Research Applications
The compound "N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide" finds applications in multiple fields, including:
Chemistry: : Used as a precursor in the synthesis of more complex molecules.
Biology: : Investigated for its role in biological processes and potential as a bioactive molecule.
Medicine: : Explored for its pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: : Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The precise mechanism of action for this compound can vary depending on its application:
Molecular Targets: : It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: : The compound could modulate biochemical pathways, such as those involved in cell signaling or metabolic processes.
Comparison with Similar Compounds
Compared to other indole derivatives, "N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide" stands out due to its unique structural features, such as the mesitylamino group and thioindole moiety.
Similar Compounds
Indole-3-acetic acid: : A known plant growth hormone.
Tryptophan: : An essential amino acid with an indole ring.
Serotonin: : A neurotransmitter derived from tryptophan.
These similarities can highlight the potential biochemical significance of "this compound" and guide further research.
Properties
IUPAC Name |
4-methoxy-N-[2-[3-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3S/c1-19-15-20(2)28(21(3)16-19)31-27(33)18-36-26-17-32(25-8-6-5-7-24(25)26)14-13-30-29(34)22-9-11-23(35-4)12-10-22/h5-12,15-17H,13-14,18H2,1-4H3,(H,30,34)(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCRCHOIBLITAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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